Piperidine vs. Piperazine Core: Hydrogen-Bond Acceptor Count and Predicted Lipophilicity Differences Impact Downstream Compound Properties
The target compound contains a piperidine ring with a single endocyclic nitrogen, yielding 4 hydrogen-bond acceptors (HBA = 4) and 1 hydrogen-bond donor (HBD = 1). In contrast, the direct piperazine analog (tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, CAS 571189-23-6) contains two endocyclic nitrogens, yielding HBA = 5 and a lower computed XLogP3 value of 1.3 [1]. The additional HBA in the piperazine analog increases polarity and may influence membrane permeability, while the reduced HBA count of the piperidine scaffold is preferred for CNS-penetrant kinase inhibitor programs where lower topological polar surface area (TPSA) is desirable .
| Evidence Dimension | Hydrogen-bond acceptor count and lipophilicity |
|---|---|
| Target Compound Data | HBA = 4, HBD = 1, rotatable bonds = 3 (piperidine core, no piperazine XLogP3 available for target) |
| Comparator Or Baseline | Piperazine analog CAS 571189-23-6: HBA = 5, HBD = 1, XLogP3 = 1.3 |
| Quantified Difference | ΔHBA = 1 (target has one fewer H-bond acceptor); piperidine core is less polar than piperazine core |
| Conditions | Computed physicochemical properties (PubChem/Cactvs) |
Why This Matters
For procurement decisions in CNS or intracellular kinase inhibitor programs, the lower HBA count of the piperidine scaffold is structurally mandated to meet property guidelines (e.g., Rule-of-5, CNS MPO score), making the piperazine analog an unsuitable substitute.
- [1] PubChem. tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (CID 75481723). Computed properties: XLogP3 = 1.3, HBA = 5, HBD = 1, MW = 278.35. View Source
